molecular formula C14H12N8O3 B2600483 N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide CAS No. 1396847-39-4

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide

Cat. No.: B2600483
CAS No.: 1396847-39-4
M. Wt: 340.303
InChI Key: LBFBNXHQCTUFAZ-UHFFFAOYSA-N
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Description

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C14H12N8O3 and its molecular weight is 340.303. The purity is usually 95%.
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Biological Activity

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N6O5C_{18}H_{18}N_{6}O_{5}. The compound features a tetrazole ring, a pyrazine moiety, and an amide functional group, which contribute to its pharmacological properties. Its unique structural features make it a candidate for various therapeutic applications.

PropertyValue
Molecular FormulaC₁₈H₁₈N₆O₅
Molecular Weight398.4 g/mol
CAS Number1396749-67-9

Research indicates that compounds with tetrazole and pyrazine structures often exhibit significant biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. For instance, compounds similar to N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine derivatives have been reported to inhibit BRAF(V600E), EGFR, and Aurora-A kinase .
  • Anti-inflammatory Effects : The presence of the pyrazine moiety can enhance the anti-inflammatory properties of the compound. Studies have indicated that certain pyrazole derivatives modulate inflammatory pathways, potentially providing relief in conditions such as arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Some derivatives have demonstrated notable antimicrobial effects against various pathogens. The tetrazole ring is often linked to increased activity against bacteria and fungi, suggesting a potential role in developing new antibiotics .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Anticancer Studies : A study evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific derivatives exhibited significant cytotoxicity and enhanced effectiveness when combined with conventional chemotherapy agents like doxorubicin .
  • Antifungal Activity : Research involving synthesized pyrazole carboxamides showed promising antifungal activity against strains like Candida albicans. The structure–activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing antifungal potency.
  • Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored due to its structural features conducive to binding with active sites of various enzymes implicated in human diseases. This aspect opens avenues for drug development targeting metabolic and signaling pathways .

Future Directions

Given the promising biological activities associated with this compound, future research could focus on:

  • Optimization of Structure : Modifying different parts of the molecule to enhance potency and selectivity for specific targets.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics, toxicity, and therapeutic efficacy in real biological systems.
  • Clinical Trials : If preclinical studies yield positive results, advancing towards clinical trials to assess safety and efficacy in humans.

Properties

IUPAC Name

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N8O3/c15-12(23)8-21-14(25)22(20-19-21)10-3-1-9(2-4-10)18-13(24)11-7-16-5-6-17-11/h1-7H,8H2,(H2,15,23)(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFBNXHQCTUFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NC=CN=C2)N3C(=O)N(N=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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